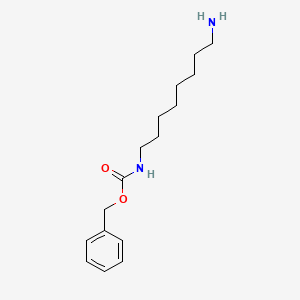

氨基甲酸,(8-氨基辛基)-,苯甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

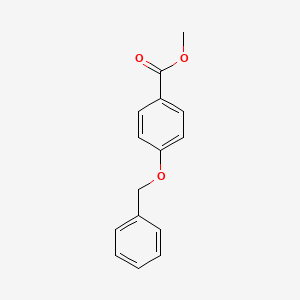

Carbamic acid, (8-aminooctyl)-, phenylmethyl ester, also known as CAPE, is a synthetic compound that is used in a variety of scientific research and laboratory experiments. CAPE is a derivative of octyl amine, with a phenylmethyl ester group attached to the amino group. It is a colorless, odorless, and water-soluble compound. CAPE is a relatively new compound that has been used in a variety of scientific research applications, such as cancer research, neurological research, and biochemistry.

科学研究应用

对映选择性合成

氨基甲酸衍生物,包括(8-氨基辛基)-,苯甲酯,已被用于对映选择性制备二氢嘧啶酮,通过曼尼希反应促进了手性化合物的合成 (Goss, Dai, Lou, & Schaus, 2009)。

钯催化的胺化

这些氨基甲酸衍生物在芳基卤代物的钯催化胺化中充当氨当量,促进了制备具有敏感官能团的苯胺 (Mullick, Anjanappa, Selvakumar, Ruckmani, & Sivakumar, 2010)。

前药开发

在药物学的背景下,某些氨基甲酸酯已被合成并评估为前药形式,旨在保护母体酚类免受口服后首过代谢的影响 (Hansen, Faarup, & Bundgaard, 1991)。

无光气化学合成

这些化合物在开发不使用光气的合成甲苯二异氰酸酯等化学品的工艺中也很重要,展示了它们在更安全、更环保的工业化学工艺中的作用 (Aso & Baba, 2003)。

药理作用

氨基甲酸酯,包括苯甲基变体,已在药理学中研究其与物理斯的蒂明样作用,有助于我们了解它们对毒性、缩瞳作用和肠蠕动的影响 (Aeschlimann & Reinert, 1931)。

作用机制

Target of Action

Benzyl (8-aminooctyl)carbamate is a type of carbamate compound . Carbamates are known for their widespread application in bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . .

Mode of Action

Carbamates, in general, are known for their chemical stability and potential to enhance cellular membrane permeability . They are often used as protecting groups for amines, which can be removed under relatively mild conditions .

Biochemical Pathways

Carbamates and their derivatives are omnipresent in an extensive array of bioactive compounds, indicating their significant role in various biochemical pathways .

Pharmacokinetics

Its molecular weight is 27839 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Carbamates are known for their chemical stability and potential to enhance cellular membrane permeability , which could result in various cellular effects.

Action Environment

Its storage temperature is recommended to be between 28°c , indicating that temperature could be a significant environmental factor affecting its stability.

属性

IUPAC Name |

benzyl N-(8-aminooctyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c17-12-8-3-1-2-4-9-13-18-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPJSKSDZXQOJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340181 |

Source

|

| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(8-aminooctyl)carbamate | |

CAS RN |

66095-19-0 |

Source

|

| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine](/img/structure/B1296579.png)